6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde
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Overview
Description
6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyridine derivatives with appropriate aldehydes and amines under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with 2-aminopyrazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carboxylic acid.
Reduction: 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.
Imidazo[1,2-a]pyrazine derivatives:
Uniqueness
6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to the presence of both pyridine and imidazo[1,2-a]pyrazine moieties, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C12H8N4O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-pyridin-3-ylimidazo[1,2-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N4O/c17-8-10-5-15-12-6-14-11(7-16(10)12)9-2-1-3-13-4-9/h1-8H |
InChI Key |
XYRKITIGZUXNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C(=CN=C3C=N2)C=O |
Origin of Product |
United States |
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